molecular formula C27H18N6O B2582284 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891117-26-3

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No. B2582284
CAS RN: 891117-26-3
M. Wt: 442.482
InChI Key: LOOSCEINXMTNMD-UHFFFAOYSA-N
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Description

“N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyridazines . These compounds are characterized by a triazole ring fused to a pyridazine ring . The compound also contains a phenyl ring and a naphthyl ring, which are common structures in many organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of one compound was confirmed by X-ray diffraction analysis . In silico pharmacokinetic and molecular modeling studies have also been summarized .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthetic strategy for preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers synthesized a series of novel triazolo[4,3-a]pyrazine derivatives and characterized their structures using various techniques . These compounds were evaluated for in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin.

Antidiabetic Potential

Another avenue of research involves the compound’s potential in managing elevated blood glucose levels. Due to the efficacy of similar compounds in reducing blood glucose, this compound may find applications in preventing and treating disorders related to hyperglycemia, such as type 1 diabetes, diabetes associated with obesity, and related conditions .

Anti-Tubercular Activity

While not directly studied for tuberculosis, related pyrazine derivatives have been explored for their anti-tubercular activity. The compound’s structural features may contribute to its effectiveness against Mycobacterium tuberculosis .

Coordination Polymers

The compound’s building blocks have been used to construct multidimensional coordination polymers. These materials exhibit diverse connectivity, ranging from one- to three-dimensional structures, which could have applications in materials science and catalysis .

c-Met/VEGFR-2 Kinase Inhibition

In a separate study, [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized. These compounds were evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against various cell lines in vitro .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their biological activities. For example, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, efforts to reduce the broad spectrum toxicity of traditional insecticides have led to important progress toward the development of novel and environmentally friendly insecticides .

Future Directions

The future directions in the research of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(21-11-10-18-5-1-2-6-19(18)15-21)29-23-9-3-7-20(16-23)24-12-13-25-30-31-26(33(25)32-24)22-8-4-14-28-17-22/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOSCEINXMTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

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